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Introduction

TQB3616 is a novel, orally bioavailable, and selective inhibitor of cyclin-dependent kinase 4
(CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] These kinases are crucial regulators of
the cell cycle, and their inhibition can lead to cell cycle arrest and a decrease in tumor cell
proliferation.[1][3] TQB3616 has demonstrated potent antitumor activity in preclinical studies,
particularly in hormone receptor-positive (HR+) breast cancer models.[4][5] It has been shown
to be more potent than other CDK4/6 inhibitors like abemaciclib in certain xenograft models,
causing significant tumor regression.[4] This document provides detailed application notes and
protocols for the administration of TQB3616 in animal studies based on available preclinical
data.

Mechanism of Action

TQB3616 selectively inhibits CDK4 and CDKG6, which in turn prevents the phosphorylation of
the retinoblastoma protein (Rb).[1][6] Hypophosphorylated Rb remains bound to the E2F
transcription factor, preventing the transcription of genes required for the transition from the G1
to the S phase of the cell cycle. This leads to G1 phase arrest and suppression of tumor cell
proliferation.[1] Some studies also suggest that TQB3616 can promote apoptosis in cancer
cells.[4][5]

Data Presentation
In Vivo Efficacy of TQB3616 in Xenograft Models
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Tumor
Animal Cancer Growth
Treatment Dosage o Reference
Model Type Inhibition
(TGI)
Breast
MCF-7 CDX TQB3616 7.5 mg/kg 60% [2]
Cancer
Breast
MCF-7 CDX TQB3616 15 mg/kg 93% [2]
Cancer
Breast o
MCF-7 CDX Palbociclib 20 mg/kg 52% [2]
Cancer
Breast o
MCF-7 CDX Palbociclib 40 mg/kg 80% [2]
Cancer
Breast
MCF-7 CDX LY2835219 7.5 mg/kg 45% [2]
Cancer
Breast
MCF-7 CDX LY2835219 15 mg/kg 76% [2]
Cancer
MCF-7 Breast Superior to
TQB3616 50 mg/kg/day o [7]
Xenograft Cancer Abemaciclib
MCF-7 Breast o
Abemaciclib 50 mg/kg/day - [7]
Xenograft Cancer
LU-01-0393
DX Lung Cancer TQB3616 35 mg/kg 65% [2]

CDX: Cell-Derived Xenograft; PDX: Patient-Derived Xenograft

Signaling Pathway
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TQB3616 inhibits CDK4/6, preventing Rb phosphorylation and G1-S transition.
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Experimental Protocols
Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a
Breast Cancer Xenograft Model

This protocol is based on studies using the MCF-7 cell-derived xenograft model.[2][7]
1. Materials and Reagents

« TQB3616

» Vehicle for formulation (e.g., 0.5% carboxymethylcellulose sodium or as described below)
e MCF-7 human breast cancer cell line

e Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old

» Matrigel

e Cell culture medium (e.g., DMEM with 10% FBS)

o Calipers

» Anesthesia

2. Animal Model Development

e Culture MCF-7 cells according to standard protocols.

o Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration
of 5 x 107 cells/mL.

e Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

e Monitor tumor growth regularly. Once tumors reach a mean volume of 100-200 mm3,
randomize the animals into treatment and control groups.

3. Formulation of TQB3616 for Oral Administration Note: The precise formulation for TQB3616
used in the cited preclinical studies is not detailed. The following is a general protocol for
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preparing a suspension for oral administration.
e Weigh the required amount of TQB3616 powder.

o Prepare the vehicle solution. A commonly used vehicle is 0.5% (w/v) carboxymethylcellulose
(CMC) in sterile water with 0.1% (v/v) Tween 80.

e Gradually add the TQB3616 powder to the vehicle while vortexing or stirring to ensure a
uniform suspension.

o Prepare the formulation fresh daily before administration.
4. Drug Administration
o Administer TQB3616 or vehicle to the respective groups via oral gavage.

e Dosages from preclinical studies include 7.5 mg/kg, 15 mg/kg, and 50 mg/kg, administered
once daily.[2][7]

e The treatment duration can vary, for example, for 21 or 33 consecutive days.[7]
5. Monitoring and Endpoints

o Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
using the formula: Volume = (Length x Width?) / 2.

o Monitor the body weight of the animals as an indicator of toxicity.
o At the end of the study, euthanize the mice and excise the tumors.

e Tumors can be weighed and processed for further analysis (e.g., Western blot,
immunohistochemistry).

Protocol 2: Western Blot Analysis of Rb
Phosphorylation in Tumor Tissue

This protocol is to verify the in vivo mechanism of action of TQB3616.[2]
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. Materials and Reagents
Excised tumor tissue from Protocol 1
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
PVDF membrane

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (or other
loading control)

HRP-conjugated secondary antibody
Chemiluminescence substrate
. Sample Preparation
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
Collect the supernatant and determine the protein concentration using a BCA assay.
. Western Blotting
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.
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e Wash the membrane again and detect the signal using a chemiluminescence substrate and
an imaging system.

 Strip the membrane and re-probe for total Rb and a loading control to normalize the results.

Experimental Workflow

Endpoint Analysis
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Workflow for in vivo efficacy testing of TQB3616 in a xenograft model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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